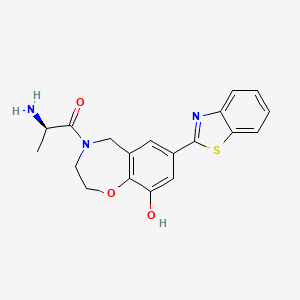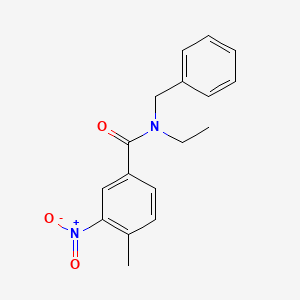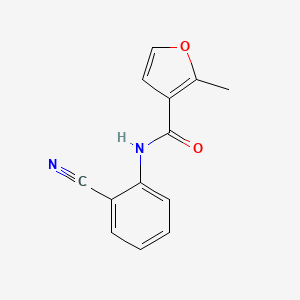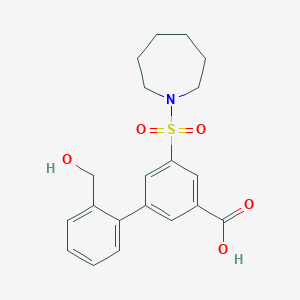
N-(2-chlorophenyl)-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-butanesulfonamide, also known as N-Chlorobutanesulfonamide (CBS), is an organic compound that has been widely used in scientific research as a source of chlorine for various reactions. This compound has been found to possess unique properties that make it a valuable tool in many fields of research, including medicinal chemistry, biochemistry, and organic synthesis.
Mecanismo De Acción
N-(2-chlorophenyl)-1-butanesulfonamide acts as a source of chlorine in various reactions. The chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide is highly reactive and can undergo substitution reactions with various nucleophiles. The reactivity of the chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-butanesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that N-(2-chlorophenyl)-1-butanesulfonamide can selectively modify proteins and peptides by reacting with amino acid residues such as cysteine and histidine. This selective modification can lead to changes in protein structure and function, which can have implications in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-1-butanesulfonamide has several advantages as a reagent for lab experiments. It is readily available, easy to handle, and can be stored for long periods without degradation. Additionally, N-(2-chlorophenyl)-1-butanesulfonamide is a versatile reagent that can be used in various reactions. However, N-(2-chlorophenyl)-1-butanesulfonamide has some limitations as well. It can be toxic and corrosive, and care should be taken when handling it. Additionally, the reactivity of the chlorine atom in N-(2-chlorophenyl)-1-butanesulfonamide can lead to unwanted side reactions, which can affect the yield and purity of the final product.
Direcciones Futuras
N-(2-chlorophenyl)-1-butanesulfonamide has several potential future directions for research. One area of research could be the development of new synthetic methodologies using N-(2-chlorophenyl)-1-butanesulfonamide as a reagent. Another area of research could be the development of new biologically active compounds using N-(2-chlorophenyl)-1-butanesulfonamide as a source of chlorine. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of N-(2-chlorophenyl)-1-butanesulfonamide and its potential applications in various biological processes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-1-butanesulfonamide is a valuable tool in scientific research due to its unique properties as a source of chlorine. Its synthesis method is efficient and reliable, and it has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. N-(2-chlorophenyl)-1-butanesulfonamide acts as a source of chlorine in various reactions and can selectively modify proteins and peptides. It has several advantages as a reagent for lab experiments, but also has some limitations. Finally, N-(2-chlorophenyl)-1-butanesulfonamide has several potential future directions for research, including the development of new synthetic methodologies and the investigation of its biochemical and physiological effects.
Métodos De Síntesis
N-(2-chlorophenyl)-1-butanesulfonamide can be synthesized by the reaction of 2-chlorobenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. This method has been widely used in the synthesis of N-(2-chlorophenyl)-1-butanesulfonamide and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-1-butanesulfonamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a source of chlorine for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a tool for the selective modification of proteins and peptides. In organic synthesis, N-(2-chlorophenyl)-1-butanesulfonamide has been used as a reagent for the synthesis of various functionalized molecules.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWTQPLPUHVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)butane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5297172.png)


![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297187.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)
![N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5297197.png)


![N,2-dimethyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5297234.png)
![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)